![molecular formula C23H18N6O2 B2920005 3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide CAS No. 890938-37-1](/img/structure/B2920005.png)

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

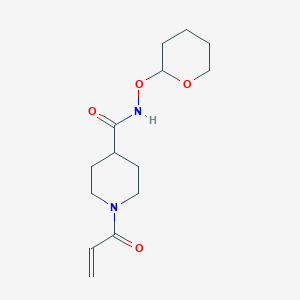

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 . Hexamethyldisilazane is then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . For example, molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

These one-flask reactions involve Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization . The rate of the reaction could be described as being proportional to the reactivity of amine reactants during intermolecular heterocyclization, especially when hexamethyldisilazane is used .科学的研究の応用

Antiviral Activity

The indole and pyrimidine scaffolds present in F1887-0120 suggest potential antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . Similarly, pyrimidine derivatives have demonstrated effectiveness against RNA and DNA viruses . F1887-0120 could be explored for its efficacy against specific viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Properties

Compounds with indole structures are known to possess anti-inflammatory activities . F1887-0120 could be investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma.

Anticancer Potential

Both indole and pyrimidine moieties have shown anticancer activities in various studies . F1887-0120 might interact with cancer cell lines to inhibit growth or induce apoptosis, making it a candidate for cancer research and drug development.

Antimicrobial Effects

Pyrimidine derivatives have been associated with antimicrobial activity against a range of bacterial and fungal strains . F1887-0120 could be synthesized and tested for its potential as a new class of antimicrobial agent, addressing the growing concern of multidrug-resistant pathogens.

Antidiabetic Applications

Indole derivatives have been found to exhibit antidiabetic effects . Research into F1887-0120 could focus on its potential to act as an insulin mimetic or an inhibitor of enzymes relevant to diabetes management.

Antimalarial Activity

Both indole and pyrimidine structures have been implicated in antimalarial activity . F1887-0120 could be assessed for its ability to inhibit the life cycle of Plasmodium species, contributing to the fight against malaria.

作用機序

Target of Action

Pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological activities . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Biochemical Pathways

Pyrimidine derivatives are known to interact with a variety of biochemical pathways due to their diverse biological potential .

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.

Result of Action

Pyrimidine derivatives are known to have a variety of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects .

Action Environment

The arrangement of similar molecules within a layered structure of zirconium 4-sulfophenylphosphonate was studied using classical molecular simulation methods . This suggests that the environment could potentially influence the action of this compound.

将来の方向性

The future directions for this compound and similar compounds include further investigations into their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

特性

IUPAC Name |

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c1-14-6-8-17(9-7-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-4-2-3-5-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAYRJRQPUEUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)

![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)

![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)

![N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2919944.png)